![molecular formula C16H18N4O8 B6592916 2',3',5'-Triacetylinosine CAS No. 28069-16-1](/img/structure/B6592916.png)
2',3',5'-Triacetylinosine
Overview
Description
“2’,3’,5’-Triacetylinosine” is a chemical compound that belongs to the class of organic compounds known as pyrimidone ribonucleosides and ribonucleotides . This class is characterized by compounds containing a pyrimidone base, like uracil or thymine, attached to a ribose or deoxyribose sugar moiety . It has been shown to inhibit the growth of cancer cells, and is also an efficient method for bond cleavage and radiation protection .
Molecular Structure Analysis
The linear formula of “2’,3’,5’-Triacetylinosine” is C16H18N4O8 . It has a molecular weight of 394.344 .
Physical And Chemical Properties Analysis
The molecular formula of “2’,3’,5’-Triacetylinosine” is C16H18N4O5 and it has a molecular weight of 346.34 .
Scientific Research Applications
Tautomeric Forms in Polynucleotide Helix
- The study of tautomeric forms in a polynucleotide helix, with a focus on the structure of DNA, has utilized 2',3',5'-Triacetylinosine. This research contributes to understanding the molecular structure and behavior of DNA (Miles, 1961).
Nucleoside Analogs Synthesis
- A process for converting 2',3',5'-Triacetylinosine into different nucleoside analogs was reported, showcasing its utility in the synthesis of acetyl-protected purine ribosides (Véliz & Beal, 2000).
RNA Synthesis Protocols
- The compound has been used in the development of high-yield procedures for the protection of purine ribonucleosides, crucial in the synthesis of RNA (Gaffney & Jones, 2023).
Oligoribonucleotide Synthesis
- Studies on oligoribonucleotide synthesis have employed 2',3',5'-Triacetylinosine for the preparation of specific derivatives necessary in phosphotriester oligonucleotide synthesis (Gregoire & Neilson, 1978).
Exploration of Molecular Structures
- Investigations into the influence of acetyl and bromine substitutions on molecular stacking have utilized derivatives of 2',3',5'-Triacetylinosine. These studies contribute to the understanding of molecular interactions and conformations (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Inosine Derivatives Synthesis
- The compound has been instrumental in the synthesis and study of inosine derivatives, aiding in the exploration of nucleic acid related structures (Robins & Uznański, 1981).
Safety and Hazards
properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950791 | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Triacetylinosine | |
CAS RN |
63248-71-5, 28069-16-1, 3181-38-2 | |
Record name | NSC90329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC83296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3181-38-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.